2-amino-2-(2,4-dimethoxyphenyl)propanoic Acid
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Overview
Description
2-amino-2-(2,4-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine, featuring two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)propanoic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate.
Hydrolysis and Reduction: The azlactone intermediate is then subjected to hydrolysis and reduction using Raney nickel in an alkaline medium.
Removal of Protective Groups: The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,4-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenylalanine derivatives.
Scientific Research Applications
2-amino-2-(2,4-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors and transporters, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to neurotransmitters like dopamine.
2-amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): An essential amino acid involved in protein synthesis.
2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid:
Uniqueness
2-amino-2-(2,4-dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-2-(2,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(13)14)8-5-4-7(15-2)6-9(8)16-3/h4-6H,12H2,1-3H3,(H,13,14) |
InChI Key |
NEZXRHZIQODKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)(C(=O)O)N |
Origin of Product |
United States |
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